molecular formula C17H17ClN2O2S B6020575 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide

1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide

Cat. No. B6020575
M. Wt: 348.8 g/mol
InChI Key: VGBDPQILIQFOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide, commonly known as CP-122,721, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidinecarboxamides and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of CP-122,721 is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects:
CP-122,721 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to have analgesic effects by modulating the activity of pain-sensing neurons in the spinal cord. Additionally, it has been shown to have anxiolytic and antidepressant effects by modulating the activity of various neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

CP-122,721 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. It has also been extensively studied, and its pharmacological activities are well-characterized. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of CP-122,721. One potential direction is the development of more potent and selective analogs of the drug. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in humans.

Synthesis Methods

The synthesis of CP-122,721 involves the reaction of 2-chlorobenzoyl chloride with 2-thiophenecarboxylic acid, followed by the reaction of the resulting acid chloride with piperidine-4-carboxamide. The final product is obtained after purification through chromatography.

Scientific Research Applications

CP-122,721 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[5-(2-chlorophenyl)thiophene-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-13-4-2-1-3-12(13)14-5-6-15(23-14)17(22)20-9-7-11(8-10-20)16(19)21/h1-6,11H,7-10H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBDPQILIQFOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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